5-(4-Methylphenyl)-N-(2-phenylethyl)thieno(2,3-D)pyrimidin-4-amine
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Overview
Description
5-(4-Methylphenyl)-N-(2-phenylethyl)thieno(2,3-D)pyrimidin-4-amine is a complex organic compound that belongs to the class of thienopyrimidines
Preparation Methods
The synthesis of 5-(4-Methylphenyl)-N-(2-phenylethyl)thieno(2,3-D)pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate thieno and pyrimidine precursors under specific reaction conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like sodium hydride or lithium diisopropylamide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(4-Methylphenyl)-N-(2-phenylethyl)thieno(2,3-D)pyrimidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a bioactive compound in various biological assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Methylphenyl)-N-(2-phenylethyl)thieno(2,3-D)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar compounds include other thienopyrimidines and pyrimidopyrimidines. What sets 5-(4-Methylphenyl)-N-(2-phenylethyl)thieno(2,3-D)pyrimidin-4-amine apart is its unique substitution pattern, which can result in distinct biological activities and chemical properties. Other similar compounds include:
- Thieno[2,3-d]pyrimidine derivatives
- Pyrimidopyrimidine analogs
Properties
IUPAC Name |
5-(4-methylphenyl)-N-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3S/c1-15-7-9-17(10-8-15)18-13-25-21-19(18)20(23-14-24-21)22-12-11-16-5-3-2-4-6-16/h2-10,13-14H,11-12H2,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VULDVDNPUDDOQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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